molecular formula C19H27NO5 B7048333 2-Methoxy-2-methyl-3-oxo-3-[4-(4-propan-2-ylphenoxy)piperidin-1-yl]propanoic acid

2-Methoxy-2-methyl-3-oxo-3-[4-(4-propan-2-ylphenoxy)piperidin-1-yl]propanoic acid

Cat. No.: B7048333
M. Wt: 349.4 g/mol
InChI Key: JAWBNKNLVPWETR-UHFFFAOYSA-N
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Description

2-Methoxy-2-methyl-3-oxo-3-[4-(4-propan-2-ylphenoxy)piperidin-1-yl]propanoic acid is a complex organic compound with a unique structure that combines various functional groups, including methoxy, methyl, oxo, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-methyl-3-oxo-3-[4-(4-propan-2-ylphenoxy)piperidin-1-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate. This can be achieved by reacting 4-(4-propan-2-ylphenoxy)aniline with a suitable piperidine derivative under controlled conditions.

    Introduction of the Propanoic Acid Moiety: The next step involves the introduction of the propanoic acid moiety. This can be done through a condensation reaction between the piperidinyl intermediate and a suitable propanoic acid derivative.

    Methoxylation and Methylation: The final steps involve the introduction of the methoxy and methyl groups. This can be achieved through standard methylation and methoxylation reactions using reagents such as methyl iodide and sodium methoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methyl-3-oxo-3-[4-(4-propan-2-ylphenoxy)piperidin-1-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy and methyl groups. Reagents such as halogens and nucleophiles like amines or thiols can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

2-Methoxy-2-methyl-3-oxo-3-[4-(4-propan-2-ylphenoxy)piperidin-1-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidinyl moiety.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and drugs.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methoxy-2-methyl-3-oxo-3-[4-(4-propan-2-ylphenoxy)piperidin-1-yl]propanoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl group is known to interact with neurotransmitter receptors, potentially influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-2-methyl-3-oxo-3-[4-(4-propan-2-ylphenoxy)piperidin-1-yl]butanoic acid: Similar structure but with a butanoic acid moiety.

    2-Methoxy-2-methyl-3-oxo-3-[4-(4-propan-2-ylphenoxy)piperidin-1-yl]ethanoic acid: Similar structure but with an ethanoic acid moiety.

Uniqueness

The uniqueness of 2-Methoxy-2-methyl-3-oxo-3-[4-(4-propan-2-ylphenoxy)piperidin-1-yl]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and piperidinyl groups makes it particularly versatile for various applications in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-methoxy-2-methyl-3-oxo-3-[4-(4-propan-2-ylphenoxy)piperidin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-13(2)14-5-7-15(8-6-14)25-16-9-11-20(12-10-16)17(21)19(3,24-4)18(22)23/h5-8,13,16H,9-12H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWBNKNLVPWETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2CCN(CC2)C(=O)C(C)(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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